molecular formula C13H25N3O6 B13401580 Ac-Gly-Lys-OMe acetate salt

Ac-Gly-Lys-OMe acetate salt

Cat. No.: B13401580
M. Wt: 319.35 g/mol
InChI Key: UNWQLIOZIACTGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-Gly-Lys-OMe acetate salt is synthesized by reacting glycine with lysine and formaldehyde . The reaction typically involves the following steps:

    Acetylation: Glycine is acetylated to form N-acetylglycine.

    Coupling: N-acetylglycine is then coupled with lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form N-acetylglycyl-L-lysine.

    Methylation: The carboxyl group of N-acetylglycyl-L-lysine is methylated using methanol and a catalyst such as sulfuric acid to form N-acetylglycyl-L-lysine methyl ester.

    Acetate Formation: Finally, the methyl ester is reacted with acetic acid to form the acetate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

Ac-Gly-Lys-OMe acetate salt undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in the compound can be hydrolyzed to form N-acetylglycyl-L-lysine and methanol.

    Oxidation: The amino groups in the compound can be oxidized to form corresponding oxides.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Hydrolysis: N-acetylglycyl-L-lysine and methanol.

    Oxidation: Corresponding oxides of the amino groups.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ac-Gly-Lys-OMe acetate salt has a wide range of applications in scientific research:

Mechanism of Action

Ac-Gly-Lys-OMe acetate salt acts as a substrate for urokinase, an enzyme involved in the breakdown of fibrin in blood clots. The compound is hydrolyzed by urokinase, resulting in the cleavage of the ester bond and the release of N-acetylglycyl-L-lysine and methanol . This reaction is used to study the activity of urokinase and to screen for potential inhibitors of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Ac-Val-Asp-Val-Ala-Asp-AMC: Another peptide substrate used in enzyme assays.

    Ac-Gly-Lys-OMe: The non-acetate form of the compound.

Uniqueness

Ac-Gly-Lys-OMe acetate salt is unique due to its specific use as a urokinase substrate and its ability to be hydrolyzed under mild conditions. This makes it a valuable tool in biochemical research for studying enzyme activity and screening for inhibitors .

Properties

IUPAC Name

acetic acid;methyl 2-[(2-acetamidoacetyl)amino]-6-aminohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWQLIOZIACTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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